
Fgfr3-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr3-IN-9 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fgfr3-IN-9 involves several synthetic steps. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol (PEG300) for solubility, and Tween 80 as a surfactant. The mixture is then clarified with deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr3-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Fgfr3-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR3 signaling pathways.
Biology: Helps in understanding the role of FGFR3 in cellular processes.
Medicine: Investigated for its potential in treating cancers with FGFR3 dysregulation, such as bladder cancer.
Wirkmechanismus
Fgfr3-IN-9 exerts its effects by binding to the FGFR3 receptor, inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the FGFR3 receptor and associated signaling pathways such as the PI3K/Akt pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for treating bladder cancer.
Infigratinib: Targets FGFR1-3 and is used in cholangiocarcinoma.
Pemigatinib: Specifically targets FGFR2 and is used in cholangiocarcinoma.
Uniqueness
Fgfr3-IN-9 is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related pathways and developing targeted therapies. Unlike some other inhibitors, it has shown promising results in preclinical studies for its efficacy and safety profile .
Eigenschaften
Molekularformel |
C32H35N7O5 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
1-[3-[4-[4-[7-(3,5-dimethoxy-N-methylanilino)quinoxalin-2-yl]pyrazol-1-yl]piperidine-1-carbonyl]-3-hydroxyazetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C32H35N7O5/c1-5-30(40)38-19-32(42,20-38)31(41)37-10-8-22(9-11-37)39-18-21(16-34-39)29-17-33-27-7-6-23(14-28(27)35-29)36(2)24-12-25(43-3)15-26(13-24)44-4/h5-7,12-18,22,42H,1,8-11,19-20H2,2-4H3 |
InChI-Schlüssel |
NDGPXJXKLJJMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)O)C6=CC(=CC(=C6)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
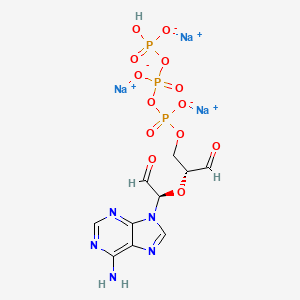
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
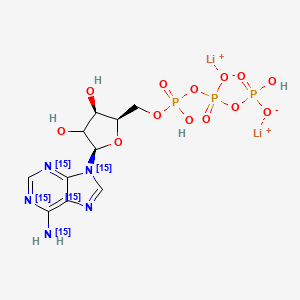
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
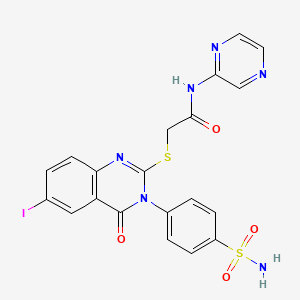
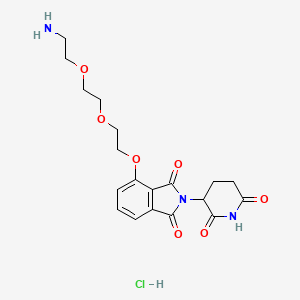
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
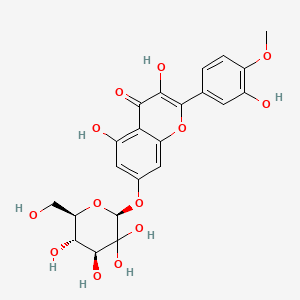
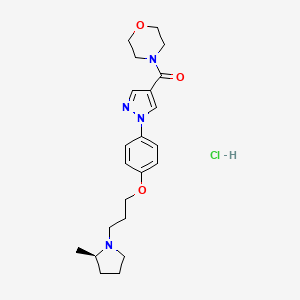
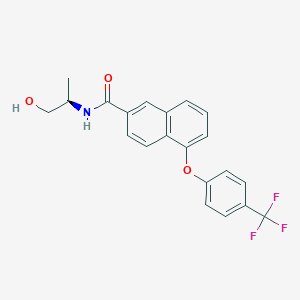
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
